6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound “6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile” are yet to be identified
Mode of Action
The exact mode of action of this compound is currently unknown . More detailed studies are required to understand these interactions and the resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the fluoro and isopropyl groups. Common synthetic routes may involve the use of reagents such as sulfur, fluorine sources, and nitriles under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with different properties.
Substitution: The fluoro and isopropyl groups can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of analogs with different functional groups .
Scientific Research Applications
6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Saflufenacil: A structurally related compound with herbicidal activity.
Fluorobenzothiazine derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and isopropyl groups, along with the benzothiazine core, make it a versatile compound for various applications .
Properties
IUPAC Name |
6-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBNBLOXLNPZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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